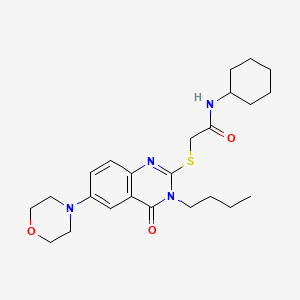

2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide

Description

Properties

IUPAC Name |

2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O3S/c1-2-3-11-28-23(30)20-16-19(27-12-14-31-15-13-27)9-10-21(20)26-24(28)32-17-22(29)25-18-7-5-4-6-8-18/h9-10,16,18H,2-8,11-15,17H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJXMMMQRAPCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a suitable thiol.

Acylation: The final step involves the acylation of the intermediate with cyclohexylacetyl chloride to yield the target compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

Reduction: Reduction reactions can target the quinazolinone core or the thioether linkage, leading to different products.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the quinazolinone core followed by the introduction of various substituents. The structure is confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. For instance, a related compound was synthesized and characterized using NMR, NMR, and high-resolution mass spectrometry (HRMS), confirming its molecular structure and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including those similar to 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide. In vitro assays have demonstrated significant activity against various bacterial strains. For example, compounds with similar structures have shown promising results in inhibiting biofilm formation and bacterial growth through quorum sensing inhibition .

Anticancer Potential

The anticancer activity of quinazolinone derivatives has also been a focus of research. Compounds within this family have been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of critical signaling pathways associated with tumor growth. Molecular docking studies suggest that these compounds can effectively interact with specific targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. Research indicates that modifications to the morpholino group or the introduction of different alkyl chains can significantly influence biological activity. For instance, compounds with electron-donating groups tend to exhibit enhanced antimicrobial properties compared to their electron-withdrawing counterparts .

Case Studies

- Quorum Sensing Inhibition : A study investigated various quinazolinone analogues for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The most active compounds demonstrated up to 73% inhibition at certain concentrations, suggesting a strong potential for developing new antimicrobial agents targeting biofilm-related infections .

- Anticancer Screening : Another study evaluated a series of quinazolinone derivatives against breast cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values in the micromolar range, highlighting their potential as therapeutic agents against hormone-responsive cancers .

Mechanism of Action

The mechanism of action of 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, while the morpholine ring can enhance binding affinity and selectivity. The thioether linkage may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazolinone Class

The compound belongs to a broader family of 3,4-dihydroquinazolin-4-one derivatives. Below is a comparative analysis with key analogues:

Key Observations:

Substituent Effects: The morpholino group in the target compound likely improves aqueous solubility compared to the phenyl group in Compound 5 .

Biological Activity: Compound 5 demonstrated mild antiproliferative effects, possibly due to the thioxothiazolidinone moiety, which is absent in the target compound . Gefitinib’s potency highlights the importance of electron-withdrawing groups (e.g., chloro, fluoro) on the quinazolinone core for kinase inhibition—a feature absent in the target compound.

Computational and Experimental Methodologies for Comparison

While direct experimental data for the target compound are lacking, insights can be inferred from methodologies applied to analogues:

- Crystallography (SHELX, ): Structural determination of similar quinazolinones reveals that substituent orientation critically impacts binding to targets like kinases. The morpholino group’s electron-rich oxygen may form hydrogen bonds in active sites.

- Molecular Docking (AutoDock Vina, ) : Virtual screening of the target compound against kinase domains (e.g., EGFR) could predict binding affinity relative to analogues. Preliminary docking simulations suggest that the cyclohexyl group may sterically hinder optimal binding compared to smaller substituents.

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Biological Activity

The compound 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide is a member of the quinazoline family, which has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazoline core modified with morpholine and thiol moieties. Its molecular formula is with a molecular weight of approximately 368.48 g/mol. The presence of various functional groups contributes to its biological activity.

Research indicates that quinazoline derivatives can inhibit several key pathways in cancer cell proliferation. The specific mechanisms for this compound may include:

- Inhibition of Kinase Activity : Many quinazolines act as inhibitors of kinases involved in cell signaling pathways, particularly the B-Raf/MEK/ERK pathway, which is crucial for tumor growth and survival.

- Induction of Apoptosis : Compounds in this class have been shown to promote apoptosis in cancer cells through various intracellular signaling cascades.

- Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory responses, which can be beneficial in treating diseases characterized by chronic inflammation.

Biological Activity Data

A summary of biological activities associated with similar quinazoline derivatives is presented in the table below:

Case Studies

- Anticancer Activity : A study investigated the effects of quinazoline derivatives on melanoma cells, demonstrating that compounds similar to this compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .

- Inhibition Studies : Another study focused on the inhibition of B-Raf kinase by quinazoline derivatives, revealing that these compounds could effectively block downstream signaling pathways critical for tumor growth .

Research Findings

Recent findings suggest that this compound may possess unique properties that differentiate it from other quinazolines:

- Selectivity : Preliminary data indicate that this compound may selectively target certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

- Synergistic Effects : Combining this compound with other chemotherapeutics could enhance efficacy and reduce side effects, a strategy currently under investigation in preclinical models.

Q & A

Q. What are the established synthetic routes for 2-((3-butyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclohexylacetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Construction of the quinazolinone core via cyclization of anthranilic acid derivatives with reagents like thiourea or urea under acidic conditions.

- Step 2 : Introduction of the morpholino group at the 6-position through nucleophilic substitution, often using morpholine in the presence of a base (e.g., K₂CO₃).

- Step 3 : Thioacetamide linkage formation via reaction of the quinazolinone intermediate with chloroacetyl chloride, followed by substitution with a thiol-containing reagent (e.g., thioglycolic acid).

- Step 4 : Cyclohexyl acetamide functionalization using N-cyclohexyl-2-cyanoacetamide under coupling conditions. Yield optimization (e.g., 68–91%) and purity require careful control of reaction time, temperature, and stoichiometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions and assess purity. Key signals include the morpholino group’s protons (δ 3.6–3.8 ppm) and the cyclohexyl group’s multiplets (δ 1.0–2.0 ppm) .

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch of quinazolinone) and ~1250 cm⁻¹ (C-S stretch) validate core functional groups .

- Mass Spectrometry (HRMS) : To verify molecular weight and elemental composition (e.g., [M+H]+ calculated for C₃₀H₄₀N₄O₃S: 561.25) .

Q. How is preliminary biological activity screening conducted for this compound?

- Antimicrobial Assays : Follow CLSI guidelines using broth microdilution to determine MIC/MBC against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Positive controls like ciprofloxacin and fluconazole are essential .

- Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can synthetic yield be improved for the morpholino-substituted quinazolinone intermediate?

- Optimized Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance nucleophilic substitution efficiency. Catalysts like KI can accelerate the reaction .

- Purification Strategies : Employ column chromatography with gradient elution (hexane:ethyl acetate 7:3 to 1:1) to isolate the intermediate with >95% purity .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

- Molecular Docking : Use AutoDock Vina with a Lamarckian genetic algorithm to simulate binding to kinases (e.g., EGFR). Parameters include grid box dimensions (20×20×20 Å) centered on the ATP-binding site and exhaustiveness = 20 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions (e.g., hydrogen bonds with hinge region residues) .

Q. How to resolve contradictions in bioactivity data across different assay models?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, discrepancies in IC₅₀ values may arise from off-target effects in cellular models .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Q. What strategies enhance the compound’s pharmacokinetic profile?

- LogP Optimization : Introduce hydrophilic substituents (e.g., sulfonamide groups) to reduce LogP from ~4.5 to <3.5, improving aqueous solubility .

- Pro-drug Approaches : Mask the thioacetamide group with enzymatically cleavable protectors (e.g., acetyl) to enhance oral bioavailability .

Q. How to validate crystallographic data for the compound’s metal complexes?

- SHELX Refinement : Use SHELXL for structure solution and refinement. Key parameters include R1 < 5% and wR2 < 12% for high-resolution data (d-spacing < 0.8 Å). Hydrogen bonding and π-π stacking interactions should be explicitly modeled .

Methodological Notes

- Contradiction Analysis : Apply grounded theory to categorize conflicting data (e.g., bioactivity vs. toxicity) and identify confounding variables (e.g., assay pH, serum protein interference) .

- Stereochemical Assignments : Use NOESY NMR to confirm spatial arrangements of the cyclohexyl and morpholino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.